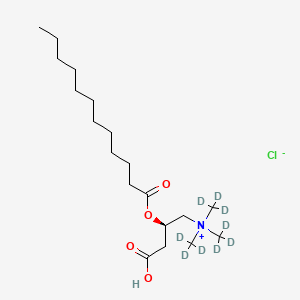

Lauroyl-L-carnitine-d9 (chloride)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lauroyl-L-carnitine-d9 (chloride) is a deuterium-labeled compound, specifically a derivative of Boc-L-Ala-OH. It is a stable isotope-labeled compound used primarily in scientific research. The compound has a molecular formula of C19H29D9ClNO4 and a molecular weight of 389.02 . Lauroyl-L-carnitine-d9 (chloride) is known for its role in energy metabolism and is synthesized in the liver from methionine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Lauroyl-L-carnitine-d9 (chloride) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the molecule. This process is typically carried out using deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of Lauroyl-L-carnitine-d9 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The compound is then purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .

Analyse Des Réactions Chimiques

Types of Reactions

Lauroyl-L-carnitine-d9 (chloride) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are used in substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Applications De Recherche Scientifique

Lauroyl-L-carnitine-d9 (chloride) has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of Lauroyl-L-carnitine-d9 (chloride) involves its role in energy metabolism. It acts as an acylcarnitine, facilitating the transport of fatty acids into the mitochondria for β-oxidation. This process is crucial for the production of energy in the form of adenosine triphosphate (ATP). The compound targets enzymes involved in fatty acid metabolism, such as carnitine palmitoyltransferase I and II .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Lauroyl-L-carnitine chloride

- Lauroyl-L-carnitine-d3 hydrochloride

- Dodecanoylcarnitine

Uniqueness

Lauroyl-L-carnitine-d9 (chloride) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium atoms can affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool for studying drug metabolism and tracing metabolic pathways .

Activité Biologique

Lauroyl-L-carnitine-d9 (chloride) is a chemically modified derivative of L-carnitine, featuring a lauroyl (dodecanoyl) group and isotopically labeled with deuterium. This compound has garnered attention for its potential biological activities, particularly in enhancing drug absorption and influencing metabolic pathways related to fatty acid metabolism. This article explores the biological activity of Lauroyl-L-carnitine-d9 (chloride), including its mechanisms, applications, and relevant research findings.

- Molecular Formula : C₁₉H₃₈ClNO₄

- Molecular Weight : 379.96 g/mol

- CAS Number : 6919-91-1

Lauroyl-L-carnitine-d9 (chloride) functions primarily as an absorption enhancer , facilitating the transport of drugs across biological membranes. Its structural similarity to L-carnitine allows it to participate in various metabolic processes, particularly those involving fatty acid transport and oxidation. The incorporation of a lauroyl group enhances its lipophilicity, which may improve its ability to penetrate cell membranes and interact with cellular targets.

Key Biological Activities:

- Fatty Acid Transport : Like L-carnitine, Lauroyl-L-carnitine-d9 plays a critical role in transporting long-chain fatty acids into mitochondria for β-oxidation, a process essential for energy production.

- Drug Absorption Enhancement : Studies indicate that this compound can improve the bioavailability of co-administered drugs by altering membrane permeability and enhancing absorption rates .

- Metabolic Regulation : It may influence metabolic pathways by modulating the acyl/free carnitine ratio, which is crucial for maintaining metabolic homeostasis during conditions of stress or disease .

Case Studies

- Absorption Studies : Research has demonstrated that Lauroyl-L-carnitine-d9 significantly enhances the absorption of various pharmaceutical compounds in vitro. For instance, studies conducted on intestinal epithelial cells showed improved uptake of model drugs when co-administered with Lauroyl-L-carnitine-d9 .

- Metabolic Impact : In metabolic studies involving animal models, Lauroyl-L-carnitine-d9 administration led to increased fatty acid oxidation rates and improved mitochondrial function. This suggests potential benefits in conditions characterized by impaired fatty acid metabolism .

- Safety Profile : Toxicological assessments have indicated that Lauroyl-L-carnitine-d9 exhibits a favorable safety profile, with no significant adverse effects noted in long-term studies at high doses .

Comparative Analysis

The following table summarizes the structural and functional characteristics of related compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| L-Carnitine | Amino acid derivative | Involved in fatty acid transport; no acyl group |

| Acetyl-L-carnitine | Acetylated form | Enhances cognitive function; shorter chain |

| Propionyl-L-carnitine | Propionylated form | Used for energy metabolism; medium chain |

| Lauric Acid | Fatty acid | Source of lauroyl group; no carnitine moiety |

| Lauroyl-L-carnitine-d9 | Modified carnitine | Long-chain fatty acyl group; isotopically labeled |

Propriétés

Formule moléculaire |

C19H38ClNO4 |

|---|---|

Poids moléculaire |

389.0 g/mol |

Nom IUPAC |

[(2R)-3-carboxy-2-dodecanoyloxypropyl]-tris(trideuteriomethyl)azanium;chloride |

InChI |

InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H/t17-;/m1./s1/i2D3,3D3,4D3; |

Clé InChI |

PDBBUDRTWRVCFN-KIYCHUIWSA-N |

SMILES isomérique |

[2H]C([2H])([2H])[N+](C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] |

SMILES canonique |

CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.